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Compound of Interest

Compound Name: GSK-364735

Cat. No.: B8451372 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the HIV-1

integrase inhibitor, GSK-364735. This resource will help interpret cross-resistance data and

address common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK-364735?

A1: GSK-364735 is a potent, novel naphthyridinone inhibitor of HIV-1 integrase.[1][2][3] It

functions as a two-metal binding inhibitor, targeting the catalytic center of the HIV integrase

enzyme.[1][4] This action blocks the strand transfer step of viral DNA integration into the host

genome, a crucial stage in the HIV replication cycle.[1][3] The inhibition of this process leads to

an accumulation of 2-LTR circles, a hallmark of integrase inhibitor activity.[1]

Q2: What is the general cross-resistance profile of GSK-364735?

A2: GSK-364735 demonstrates potent activity against wild-type HIV-1 and viruses resistant to

other classes of antiretroviral drugs, such as reverse transcriptase inhibitors (RTIs) and

protease inhibitors (PIs).[1][2] However, some cross-resistance has been observed with other

integrase inhibitors.[1][5] Viruses with certain mutations in the integrase gene that confer

resistance to first-generation integrase inhibitors may show reduced susceptibility to GSK-
364735.[1]
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Q3: Which specific integrase mutations are associated with resistance to GSK-364735?

A3: Resistance to GSK-364735 is associated with mutations in the active site of the HIV-1

integrase.[1][4] While GSK-364735 retains activity against some mutants resistant to other

integrase inhibitors, certain mutational pathways, particularly those involving residues Y143,

Q148, and N155, can reduce its efficacy.[6][7][8] The G140S/Q148H double mutant, for

instance, is known to confer broad cross-resistance to many integrase inhibitors.[5][8]

Q4: How does the presence of human serum affect the in vitro activity of GSK-364735?

A4: The antiviral potency of GSK-364735 is reduced in the presence of human serum.[1][3]

One study extrapolated a 35-fold decrease in potency in 100% human serum.[1][3] This is an

important consideration when translating in vitro data to potential in vivo efficacy.

Q5: Are there any synergistic or antagonistic effects when combining GSK-364735 with other

antiretrovirals?

A5: In vitro studies have shown that GSK-364735 has additive or synergistic effects when

combined with other approved antiretroviral drugs.[1][4] Importantly, no antagonistic effects

have been observed, suggesting its potential for use in combination therapy.[1][4]

Data Presentation: Cross-Resistance Profile of GSK-
364735
The following tables summarize the in vitro activity of GSK-364735 against wild-type HIV-1 and

various resistant strains.

Table 1: In Vitro Activity of GSK-364735 Against Wild-Type HIV-1

Assay Type Cell Line IC50 / EC50 (nM)

Integrase Strand Transfer

Assay
Recombinant Enzyme 8 ± 2[1][2][3]

HIV-1 Replication Assay
Peripheral Blood Mononuclear

Cells (PBMCs)
1.2 ± 0.4[1][5]

HIV-1 Replication Assay MT-4 Cells 5 ± 1[1]
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Table 2: Activity of GSK-364735 Against HIV-1 Strains Resistant to Other Antiretroviral Classes

Resistant Class
Number of Strains
Tested

IC50 Range (nM)
Fold Change vs.
Wild-Type

Reverse Transcriptase

Inhibitors (RTIs)
5 2.2 - 3.7[2] ~1

Protease Inhibitors

(PIs)
4 2.0 - 3.2[2] ~1

Table 3: Fold Change in EC50 of GSK-364735 Against Site-Directed HIV-1 Integrase Mutants

Integrase
Mutation(s)

Fold Change in
EC50 for
Raltegravir

Fold Change in
EC50 for
Elvitegravir

Fold Change in
EC50 for GSK-
364735

Y143R >130[5] - <6.1[5]

Q148K 11[5] - <6.1[5]

N155H 11[5] - <6.1[5]

G140S/Q148H >130[5] - <6.1[5]

Note: Specific fold-change values for GSK-364735 against a comprehensive panel of integrase

mutants are not readily available in the public domain. The data presented is based on

available publications and indicates that while some reduction in susceptibility exists, it is

significantly less than that observed for first-generation integrase inhibitors.

Experimental Protocols
1. HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer activity of

recombinant HIV-1 integrase.

Materials: Recombinant HIV-1 integrase, biotinylated donor DNA duplex (mimicking the U5

end of the HIV-1 LTR), digoxigenin (DIG)-labeled target DNA duplex, streptavidin-coated
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microplates, anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP), and a suitable

substrate.

Procedure:

Coat streptavidin microplate wells with the biotinylated donor DNA.

Add recombinant HIV-1 integrase to the wells.

Add serial dilutions of GSK-364735 or control compounds.

Initiate the reaction by adding the DIG-labeled target DNA.

Incubate to allow for the strand transfer reaction.

Wash the wells to remove unbound reagents.

Add the anti-DIG-HRP antibody and incubate.

Wash the wells again.

Add the HRP substrate and measure the resulting signal (e.g., absorbance).

Calculate the IC50 value, which is the concentration of the inhibitor that reduces integrase

activity by 50%.

2. Generating Resistant HIV-1 Mutants by In Vitro Serial Passage

This method is used to select for drug-resistant viral variants.

Materials: HIV-1 permissive cell line (e.g., MT-4 cells), wild-type HIV-1 virus stock, GSK-
364735, and cell culture reagents.

Procedure:

Infect a culture of MT-4 cells with wild-type HIV-1.

Add GSK-364735 at a sub-optimal inhibitory concentration (e.g., near the EC50).
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Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen

production).

When viral replication is observed, harvest the culture supernatant containing the virus.

Use this virus-containing supernatant to infect a fresh culture of MT-4 cells.

Gradually increase the concentration of GSK-364735 in subsequent passages.

Continue this process for multiple passages until a virus population that can replicate in

the presence of high concentrations of the inhibitor is selected.

Isolate viral RNA from the resistant population and sequence the integrase gene to identify

resistance-conferring mutations.

3. Cross-Resistance Profiling using Env-Pseudotyped Viruses

This assay determines the susceptibility of viruses with specific resistance mutations to GSK-
364735.

Materials: Plasmids encoding an HIV-1 backbone with a defective env gene and a luciferase

reporter, plasmids expressing the desired Env glycoproteins, plasmids expressing wild-type

or mutant HIV-1 integrase, 293T cells for transfection, and a target cell line expressing CD4,

CXCR4, and CCR5 (e.g., TZM-bl).

Procedure:

Co-transfect 293T cells with the HIV-1 backbone plasmid, the Env-expressing plasmid,

and the integrase-expressing plasmid (either wild-type or mutant).

Harvest the pseudovirus-containing supernatant after 48-72 hours.

Infect the target cell line (e.g., TZM-bl) with the pseudoviruses in the presence of serial

dilutions of GSK-364735.

After 48 hours, lyse the cells and measure luciferase activity.
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Calculate the EC50 value, which is the concentration of the inhibitor that reduces viral

infection by 50%.

The fold change in resistance is calculated by dividing the EC50 for the mutant virus by

the EC50 for the wild-type virus.
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Caption: Mechanism of action of GSK-364735 in inhibiting HIV-1 replication.
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Caption: Workflow for generating and profiling GSK-364735 resistant HIV-1.
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Problem Possible Cause(s) Recommended Solution(s)

High variability in IC50/EC50

values between experiments.

Inconsistent cell density, virus

input, or reagent preparation.

Pipetting errors.

Standardize cell seeding

density and virus titer. Prepare

fresh reagents for each

experiment. Use calibrated

pipettes and practice

consistent technique.

No significant inhibition

observed even at high

concentrations of GSK-

364735.

The viral strain used may have

pre-existing resistance. The

compound may have

degraded. Incorrect assay

setup.

Sequence the integrase gene

of the viral stock to check for

resistance mutations. Use a

fresh, validated stock of GSK-

364735. Double-check all

assay components and

concentrations. Include a

known active control inhibitor.

Failure to select for resistant

mutants during serial passage.

The starting concentration of

the inhibitor is too high, leading

to complete inhibition of viral

replication. Insufficient number

of passages.

Start the selection process with

a concentration of GSK-

364735 around the EC50. Be

patient and perform a sufficient

number of passages, only

increasing the drug

concentration when the virus

shows robust replication.

Unexpected cross-resistance

to GSK-364735 in a virus

thought to be only resistant to

other classes of drugs.

The virus may have acquired

secondary mutations in the

integrase gene that were not

previously characterized.

Contamination of the viral

stock.

Re-sequence the entire

integrase gene of the viral

stock to identify any additional

mutations. Prepare a new,

validated stock of the virus

from the original plasmid.

Low signal in the integrase

strand transfer assay.

Inactive recombinant integrase

enzyme. Suboptimal assay

conditions (e.g., buffer pH, salt

concentration).

Use a new aliquot of a

validated batch of integrase.

Optimize assay buffer

components and incubation

times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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